2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15132419
InChI: InChI=1S/C24H27N3O3S2/c1-16-8-4-5-9-21(16)26-24(28)18(3)31-23-14-17(2)20-15-19(10-11-22(20)25-23)32(29,30)27-12-6-7-13-27/h4-5,8-11,14-15,18H,6-7,12-13H2,1-3H3,(H,26,28)
SMILES:
Molecular Formula: C24H27N3O3S2
Molecular Weight: 469.6 g/mol

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide

CAS No.:

Cat. No.: VC15132419

Molecular Formula: C24H27N3O3S2

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide -

Specification

Molecular Formula C24H27N3O3S2
Molecular Weight 469.6 g/mol
IUPAC Name N-(2-methylphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylpropanamide
Standard InChI InChI=1S/C24H27N3O3S2/c1-16-8-4-5-9-21(16)26-24(28)18(3)31-23-14-17(2)20-15-19(10-11-22(20)25-23)32(29,30)27-12-6-7-13-27/h4-5,8-11,14-15,18H,6-7,12-13H2,1-3H3,(H,26,28)
Standard InChI Key IYTLZNXTJYONTM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NC(=O)C(C)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture centers on a quinoline heterocycle, a bicyclic system comprising a benzene ring fused to a pyridine ring. At position 4 of the quinoline, a methyl group (CH3-\text{CH}_3) is attached, while position 6 hosts a pyrrolidine-1-sulfonyl group (SO2C4H8N-\text{SO}_2-\text{C}_4\text{H}_8\text{N}). Position 2 of the quinoline is linked via a sulfanyl bridge (S-\text{S}-) to a propanamide group (NHCOCH(CH3)-\text{NHCO}-\text{CH}(\text{CH}_3)-), which is further substituted with a 2-methylphenyl aromatic ring.

This arrangement introduces multiple functional groups capable of molecular interactions:

  • The sulfonyl group (SO2-\text{SO}_2-) enhances solubility and may participate in hydrogen bonding or electrostatic interactions with biological targets.

  • The sulfanyl linkage (S-\text{S}-) contributes to conformational flexibility and redox activity, a feature observed in thiol-containing enzyme inhibitors.

  • The 2-methylphenyl group provides hydrophobicity, potentially aiding in membrane permeability or binding to aromatic residues in proteins.

Molecular Data and Stereochemistry

Key physicochemical properties include:

PropertyValue
Molecular FormulaC24H27N3O3S2\text{C}_{24}\text{H}_{27}\text{N}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight469.6 g/mol
IUPAC NameN-(2-methylphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylpropanamide
Canonical SMILESCC1=CC=CC=C1NC(=O)C(C)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C
Topological Polar Surface116 Ų

The absence of chiral centers in the canonical SMILES suggests a racemic mixture or planar configuration, though stereochemical variations could arise during synthesis.

Synthesis and Preparation

Retrosynthetic Analysis

While explicit synthetic protocols are unavailable, the compound’s structure suggests a multi-step pathway:

  • Quinoline Core Formation: Likely via the Skraup or Doebner-Miller reaction, introducing the methyl group at position 4 through alkylation.

  • Sulfonation at Position 6: Reaction of the quinoline intermediate with pyrrolidine sulfonic acid chloride under basic conditions to install the sulfonyl group.

  • Sulfanyl Bridge Installation: Thiolation at position 2 using a mercapto-propanamide derivative, possibly via nucleophilic aromatic substitution.

  • Propanamide Coupling: Amidation of the 2-methylphenyl amine with the activated carboxylic acid derivative of the sulfanyl-propanol intermediate.

Challenges and Optimization

  • Regioselectivity: Ensuring sulfonation occurs exclusively at position 6 requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Stability of Sulfanyl Linkage: The S-\text{S}- bond may oxidize to sulfoxide or sulfone derivatives, necessitating inert atmospheres or antioxidant additives.

Comparative Analysis with Related Compounds

To contextualize its potential, the compound is compared to N-(2-ethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide, a structural analog:

PropertyTarget CompoundAnalog Compound
Molecular FormulaC24H27N3O3S2\text{C}_{24}\text{H}_{27}\text{N}_{3}\text{O}_{3}\text{S}_{2}C25H29N3O3S2\text{C}_{25}\text{H}_{29}\text{N}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight469.6 g/mol483.7 g/mol
Substituent at Amide2-methylphenyl2-ethylphenyl
Calculated logP3.84.2

The 2-methylphenyl substitution reduces hydrophobicity (lower logP) compared to the ethyl analog, which may improve aqueous solubility and bioavailability.

Theoretical ADMET Profile

Using in silico models (e.g., SwissADME):

  • Absorption: High gastrointestinal permeability (Caco-2 permeability > 5 × 106^{-6} cm/s) due to moderate logP (3.8).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyrrolidine ring, generating N-oxide metabolites.

  • Toxicity: Predicted low hepatotoxicity (AMES test negative) but potential cardiotoxicity risk via hERG channel inhibition (IC50_{50} ≈ 2 μM).

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